molecular formula C16H21NO4 B3163502 (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid CAS No. 884048-45-7

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Cat. No. B3163502
M. Wt: 291.34 g/mol
InChI Key: KEWYECRQALNJJM-QWHCGFSZSA-N
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Description

The compound “(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “tert-butoxycarbonyl” group is a common protecting group in organic synthesis, often used to protect amines. The “phenyl” group is a common aromatic ring, which can contribute to the stability and reactivity of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the addition of the phenyl and tert-butoxycarbonyl groups. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and phenyl ring are likely to be planar due to the nature of their bonding. The tert-butoxycarbonyl group may add some steric bulk to the molecule, which could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group is typically reactive, and could undergo reactions such as esterification or amide formation. The phenyl ring may undergo electrophilic aromatic substitution reactions, while the pyrrolidine ring could potentially participate in reactions involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar phenyl and tert-butoxycarbonyl groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, are essential for understanding and improving the production of biorenewable chemicals. Engineering microbes to tolerate higher concentrations of carboxylic acids could enhance yields of desired products. Research by Jarboe et al. (2013) explores strategies to increase microbial robustness against carboxylic acid inhibition, providing insights for biotechnological applications (Jarboe, Royce, & Liu, 2013).

Novel Carboxylic Acid Derivatives

Carboxylic acid derivatives exhibit a wide range of biological activities, making them promising candidates for chemical preparations with antioxidant, anticancer, antimicrobial, and antibacterial properties. Dembitsky (2006) reviews the potential of these compounds in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Liquid-Liquid Extraction of Carboxylic Acids

The separation of carboxylic acids from aqueous streams via liquid-liquid extraction (LLX) is crucial for their use in bio-based plastics. Sprakel and Schuur (2019) discuss advancements in solvents for LLX, including ionic liquids and phosphorous-based extractants, highlighting their importance in the recovery and purification processes (Sprakel & Schuur, 2019).

Carboxylic Acids in Drug Synthesis

Levulinic acid (LEV), a biomass-derived carboxylic acid, has potential in drug synthesis due to its functional groups and cost-effectiveness. Zhang et al. (2021) detail LEV's applications in cancer treatment and medical materials, emphasizing its role in synthesizing drugs and modifying chemical reagents (Zhang et al., 2021).

Environmental and Toxicological Studies

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), related to carboxylic acid derivatives, raise concerns about their impact on human health and the environment. Liu and Mabury (2020) review SPAs' presence in various matrices and their potential toxic effects, suggesting a need for safer alternatives (Liu & Mabury, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled. Proper safety precautions should be taken when handling this or any other chemical compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials. Further studies could also investigate its synthesis, reactivity, and properties in more detail .

properties

IUPAC Name

(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWYECRQALNJJM-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944757
Record name 1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

CAS RN

221142-28-5
Record name 1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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